molecular formula C15H12ClNO2 B14114382 N-(2-(2-chlorobenzoyl)phenyl)acetamide

N-(2-(2-chlorobenzoyl)phenyl)acetamide

Cat. No.: B14114382
M. Wt: 273.71 g/mol
InChI Key: VATGUWKOXGBFKQ-UHFFFAOYSA-N
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Description

N-(2-(2-Chlorobenzoyl)phenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with a 2-chlorobenzoyl group at the 2-position and an acetamide moiety at the adjacent nitrogen. The molecular formula is C₁₅H₁₁Cl₂NO₂, with a molecular weight of 324.16 g/mol. This compound is structurally distinguished by the presence of two chlorine atoms: one on the benzoyl group and another on the phenyl ring (if further substituted; see for a trichloro variant). Its synthesis typically involves coupling 2-chlorobenzoyl chloride with 2-aminophenylacetamide intermediates.

Properties

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

N-[2-(2-chlorobenzoyl)phenyl]acetamide

InChI

InChI=1S/C15H12ClNO2/c1-10(18)17-14-9-5-3-7-12(14)15(19)11-6-2-4-8-13(11)16/h2-9H,1H3,(H,17,18)

InChI Key

VATGUWKOXGBFKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-chlorobenzoyl)phenyl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-chlorobenzoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The chlorobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-(2-chlorobenzoyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-chlorobenzoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-(2-chlorobenzoyl)phenyl)acetamide and analogous compounds:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
This compound C₁₅H₁₁Cl₂NO₂ 2-chlorobenzoyl, acetamide on phenyl ring Potential intermediate in drug synthesis; structural basis for halogenated acetamide studies
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide C₁₅H₁₀Cl₃NO₂ Additional Cl at 4-position on phenyl ring Higher halogenation may enhance lipophilicity; used in herbicide research (Ro 97-1274)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS Dichlorophenyl, thiazole ring Exhibits hydrogen bonding (N–H⋯N) for crystal packing; structural mimic of penicillin lateral chain
N-[N-(2-Chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester C₂₆H₂₄ClN₃O₅ Amino acid conjugates (tyrosine, phenylalanine), methyl ester Explored in peptide-based drug design due to bioactivity
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO Fluorine at 4-position on phenyl ring Intermediate for quinoline and piperazinedione derivatives; intramolecular C–H⋯O interactions
N-(Substituted Phenyl)-2-[5-Phenyl-1,2,4-triazol-3-ylamino]acetamide (T3-T4) C₁₆H₁₅N₅O Triazole ring, variable phenyl substituents Significant anticonvulsant activity in MES model; comparable to phenytoin
Alachlor C₁₄H₂₀ClNO₂ 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Herbicide; inhibits weed growth via very long-chain fatty acid synthesis
N-(3-Acetyl-2-thienyl)-2-bromoacetamide C₇H₈BrNO₂S Thienyl ring, bromoacetamide Spectroscopic characterization (¹H/¹³C NMR); intermediate for heterocyclic chemistry

Structural and Functional Analysis:

Fluorine substitution () offers metabolic stability due to strong C–F bonds. Dichlorophenyl-thiazole hybrids () demonstrate how halogen placement influences crystal packing via hydrogen bonding, critical for material stability.

Heterocyclic Modifications :

  • Thiazole () and triazole () rings introduce planar, aromatic systems that enhance binding to biological targets (e.g., enzymes or receptors).

Biological Activity :

  • Anticonvulsant acetamides () rely on aryl and triazole groups for activity, whereas herbicides like alachlor () use methoxymethyl and ethyl groups for plant-specific targeting.

Synthetic Utility: Amino acid-conjugated derivatives () highlight applications in peptide mimetics, while simpler halogenated acetamides () serve as intermediates for complex heterocycles.

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